molecular formula C22H33N3O5 B14664515 Threonyl-(O-tert-butyl)-phenylalanyl-proline CAS No. 38510-47-3

Threonyl-(O-tert-butyl)-phenylalanyl-proline

Cat. No.: B14664515
CAS No.: 38510-47-3
M. Wt: 419.5 g/mol
InChI Key: MIEUBNGIWYESFS-UBDQQSCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threonyl-(O-tert-butyl)-phenylalanyl-proline is a synthetic compound that combines the amino acids threonine, phenylalanine, and proline, with a tert-butyl group attached to the threonine residue. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Threonyl-(O-tert-butyl)-phenylalanyl-proline typically involves the protection of amino acid functional groups, followed by coupling reactions to form the peptide bonds. The tert-butyl group is introduced to protect the hydroxyl group of threonine, which can be achieved using tert-butyl alcohol in the presence of an acid catalyst . The coupling of the protected amino acids can be performed using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Threonyl-(O-tert-butyl)-phenylalanyl-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in deprotected or reduced forms of the compound.

Mechanism of Action

The mechanism of action of Threonyl-(O-tert-butyl)-phenylalanyl-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The tert-butyl group provides steric protection, enhancing the stability and bioavailability of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Threonyl-(O-tert-butyl)-phenylalanyl-proline is unique due to the presence of the tert-butyl group, which provides enhanced stability and protection against enzymatic degradation. This makes it a valuable tool in peptide synthesis and various research applications.

Properties

CAS No.

38510-47-3

Molecular Formula

C22H33N3O5

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H33N3O5/c1-14(30-22(2,3)4)18(23)19(26)24-16(13-15-9-6-5-7-10-15)20(27)25-12-8-11-17(25)21(28)29/h5-7,9-10,14,16-18H,8,11-13,23H2,1-4H3,(H,24,26)(H,28,29)/t14-,16+,17+,18+/m1/s1

InChI Key

MIEUBNGIWYESFS-UBDQQSCGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N)OC(C)(C)C

Origin of Product

United States

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